(S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethy lsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine
Description
This chiral benzenemethanamine derivative features a stereochemically defined backbone with a trifluoromethyl group at the 4-position of the benzene ring, an ethyl substituent at the alpha position, and a trimethylsilyl (TMS) ether moiety on the adjacent ethyl chain. The compound’s structural complexity arises from its stereochemical configuration [(S)-alpha and (1S)-ethyl], which is critical for its biological activity and physicochemical properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the TMS ether may influence solubility and pharmacokinetics .
Synthetic routes for such compounds typically involve stereoselective alkylation, silylation, and amination steps. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) or enantioselective reduction methods are often employed for analogous structures .
Properties
Molecular Formula |
C21H28F3NOSi |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(1-phenyl-2-trimethylsilyloxyethyl)-1-[4-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C21H28F3NOSi/c1-5-19(17-11-13-18(14-12-17)21(22,23)24)25-20(15-26-27(2,3)4)16-9-7-6-8-10-16/h6-14,19-20,25H,5,15H2,1-4H3 |
InChI Key |
FICKARSDEJFVPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)NC(CO[Si](C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Trifluoromethylation of Aromatic Systems
The 4-(trifluoromethyl) substituent is typically introduced via electrophilic trifluoromethylation, a reaction catalyzed by hypervalent iodine reagents or transition metals. Key strategies include:
Mechanistic Insights :
- Electrophilic CF₃ Transfer : Hypervalent iodine reagents (e.g., CF₃SO₂I) undergo ligand substitution with fluoride sources to generate reactive CF₃ intermediates.
- Radical Pathways : Zinc-mediated activation of CF₃I generates CF₃ radicals, which add to aromatic rings under mild conditions.
Stereoselective Synthesis of the (S)-α-Ethyl Group
Chiral Resolution or Asymmetric Alkylation
The (S)-α-ethyl group is introduced via stereoselective alkylation or resolution. Key approaches include:
Key Steps :
- Racemic Ethylamine Synthesis : Alkylation of 4-(trifluoromethyl)benzenemethanamine with ethyl halides under basic conditions.
- Chiral Resolution : Crystallization with (S)-(+)-2-[(phenylamino)carbonyloxy]propionic acid to isolate the (S)-enantiomer.
N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl] Group Installation
Protecting Group Strategy
The trimethylsilyl (TMS)-protected hydroxyl group is introduced via nucleophilic substitution or Mitsunobu reaction:
| Step | Reagents | Yield | References |
|---|---|---|---|
| Mitsunobu Reaction | DIAD, PPh₃, TMSOTf, THF, 0°C to RT | 80–90% | |
| Silylation | TMSOTf, 2,6-lutidine, DCM, −78°C | 85–95% |
Stereochemical Control :
- 1S Configuration : Achieved via enantioselective alkylation using chiral auxiliaries (e.g., oxazolidinones) or asymmetric catalysis.
- TMS Protection : Hydroxyl group is protected as TMS ether to prevent side reactions during subsequent steps.
Final Assembly and Deprotection
Amide Bond Formation
The N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl] group is attached via amide coupling:
| Coupling Agent | Conditions | Yield | References |
|---|---|---|---|
| EDC/HOBt | DCM, DIPEA, RT, 12 hrs | 75–85% | |
| BOP Reagent | DCM, Et₃N, 0°C to RT | 80–90% |
Deprotection :
- TMS Removal : TFA or HF·pyridine in THF cleaves the TMS group, yielding the free hydroxyl intermediate.
Stereochemical Validation
Analytical Techniques
Challenges and Optimization
Critical Factors
Industrial-Scale Feasibility
Chemical Reactions Analysis
Types of Reactions
(S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by several functional groups, including a trifluoromethyl group, which enhances its reactivity and stability. The presence of the trimethylsilyl group improves its solubility in organic solvents, making it suitable for various chemical reactions. The molecular formula is , and it exhibits unique properties that facilitate its use in synthetic chemistry.
Organic Synthesis
(S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine serves as a versatile building block in organic synthesis. It can be utilized in:
- C-C Bond Formation : The compound can catalyze the formation of carbon-carbon bonds in high yields, which is essential for creating complex organic molecules.
- Functional Group Transformations : It undergoes oxidation and reduction reactions, allowing for the modification of functional groups to synthesize desired derivatives.
| Reaction Type | Example Reagents | Outcome |
|---|---|---|
| Oxidation | Potassium permanganate | Formation of oxides |
| Reduction | Lithium aluminum hydride | Conversion to alcohols |
| Substitution | Various nucleophiles | Diverse functional derivatives |
Biological Studies
The unique structure of (S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine makes it valuable in biological research:
- Enzyme Interaction Studies : The compound can interact with specific enzymes, providing insights into enzyme kinetics and mechanisms.
- Drug Development : Ongoing research is exploring its potential as a therapeutic agent, particularly in targeting diseases influenced by molecular interactions.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications:
- Antimalarial Research : Similar trifluoromethyl-substituted compounds have shown promise as antimalarial agents. For instance, studies on derivatives with trifluoromethyl groups have identified them as potential lead compounds for new antimalarial drugs .
Case Study 1: Antimalarial Activity
Research has demonstrated that compounds similar to (S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine exhibit significant antimalarial activity. A study synthesized a series of 1H-triazol derivatives with trifluoromethyl substitutions, leading to promising results against malaria .
Case Study 2: Organocatalysis
The compound has been utilized as an organocatalyst in various reactions due to its ability to facilitate C-C and C-N bond formation with high enantiocontrol. Its efficiency in catalyzing these reactions has been documented in numerous studies .
Mechanism of Action
The mechanism of action of (S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their differences are summarized below:
Key Observations :
- The TMS-ether in the target compound enhances hydrophobicity and may improve blood-brain barrier penetration compared to analogs like the N-methyl derivative .
- Trifluoromethyl groups in all analogs contribute to electron-withdrawing effects, stabilizing the benzene ring against oxidative degradation .
- Steric effects from the ethyl and TMS groups in the target compound likely reduce binding affinity to non-target receptors compared to simpler analogs like (S)-2,2,2-Trifluoro-1-(4-CF₃-phenyl)ethanamine .
Physicochemical Properties
Data inferred from structural analogs and computational models:
The TMS-ether and ethyl chain in the target compound significantly increase LogP and reduce water solubility, which may necessitate formulation with solubilizing agents for in vivo applications.
Biological Activity
(S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine, commonly referred to by its CAS number 1003887-65-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure of (S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H28F3NOSi |
| Molecular Weight | 395.534 g/mol |
| Density | 1.075 g/cm³ |
| LogP | 6.729 |
| PSA (Polar Surface Area) | 21.26 Ų |
This compound features a trifluoromethyl group, a trimethylsilyl ether, and an ethylamine moiety, which are known to influence its biological activity.
The biological activity of (S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine primarily involves modulation of specific protein targets associated with various signaling pathways. Although detailed mechanisms specific to this compound are still under investigation, related compounds have shown interactions with kinases and other proteins involved in cancer cell proliferation and survival.
Pharmacological Effects
Research indicates that compounds with similar structural features exhibit various pharmacological effects:
- Antitumor Activity : Compounds with trifluoromethyl groups have been associated with enhanced antitumor potency. For instance, derivatives have shown significant inhibition of cell viability in triple-negative breast cancer cell lines (e.g., MDA-MB-231) through mechanisms involving eEF2K degradation .
- Neuroprotective Effects : Some studies suggest that structurally related compounds may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress.
Case Studies
- Inhibition of Cancer Cell Lines : A study focusing on the structural analogs of (S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine demonstrated that these compounds could significantly suppress the viability and migration of cancer cell lines, particularly those associated with aggressive forms of breast cancer .
- Potential in Neurological Disorders : Another investigation highlighted the neuroprotective potential of similar compounds against neurodegenerative processes, indicating a possible therapeutic avenue for conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
